molecular formula C12H8O2P+ B1312310 6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide CAS No. 35948-25-5

6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide

Cat. No. B1312310
CAS RN: 35948-25-5
M. Wt: 215.16 g/mol
InChI Key: DWSWCPPGLRSPIT-UHFFFAOYSA-N
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Description

6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide is a chemical compound with the empirical formula C12H9O2P . It has a molecular weight of 216.17 . This compound is used to prepare 6-hydroxyalkyl/aryl substituted derivatives .


Molecular Structure Analysis

The molecular structure of 6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide consists of a phosphorus atom bonded to an oxygen atom and a dibenzoxaphosphorin ring . The InChI code for this compound is 1S/C12H9O2P/c13-15-12-8-4-2-6-10 (12)9-5-1-3-7-11 (9)14-15/h1-8,15H .


Physical And Chemical Properties Analysis

6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide is a solid at room temperature . It has a melting point of 119°C . The boiling point is 399.7°C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide, also known as DOPO, is a versatile compound in chemical synthesis. Ávila-Zárraga et al. (2017) discussed its one-pot synthesis process, which is advantageous due to its simplicity and the absence of a need for an inert atmosphere, indicating its potential for efficient large-scale production (Ávila-Zárraga et al., 2017). Wagner et al. (2012) explored the spectral assignment of DOPO and its derivatives using NMR and quantum chemical calculations, providing a foundation for understanding its chemical properties (Wagner et al., 2012).

Flame Retardant Properties

DOPO and its derivatives have been researched for their flame retardant properties. Hirsch et al. (2016) assessed the toxicological profile of novel DOPO derivatives, suggesting their potential as replacements for phased-out flame retardants (Hirsch et al., 2016). Furthermore, Mengyang et al. (2022) demonstrated the enhanced flame retardant properties of silicone rubber blends when incorporating a DOPO-based flame retardant, highlighting its application in improving material safety (Mengyang et al., 2022).

Reactivity and Derivatization

The reactivity of DOPO has been a focus of research as well. Beletskaya et al. (2004) investigated the arylation and alkylation of DOPO at the phosphorus atom, exploring its potential for creating various derivatives (Beletskaya et al., 2004). Rakotomalala et al. (2012) synthesized a novel 6-mercapto-6H-dibenzo[c,e][1,2]oxaphosphinine 6-sulfide, demonstrating its capability for thiol-ene chemistry (Rakotomalala et al., 2012).

Applications in Polymer Chemistry

DOPO's utility in polymer chemistry is also notable. Lin et al. (2016) synthesized a phosphinated biphenol derivative of DOPO for use in high-performance, flame-retardant epoxy thermosets (Lin et al., 2016). Müller et al. (2013) created star-shaped phosphorus-containing flame retardants based on acrylates for epoxy resins, incorporating DOPO to enhance flame retardancy (Müller et al., 2013).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for the use or study of 6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide are not provided in the search results, its use in the preparation of 6-hydroxyalkyl/aryl substituted derivatives suggests potential applications in organic synthesis .

properties

IUPAC Name

benzo[c][2,1]benzoxaphosphinin-6-ium 6-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2P/c13-15-12-8-4-2-6-10(12)9-5-1-3-7-11(9)14-15/h1-8H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSWCPPGLRSPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[P+](=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044563
Record name 6H-Dibenzo[c,e][1,2]oxaphosphinine 6-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide

CAS RN

35948-25-5
Record name 6H-Dibenz(c,e)(1,2)oxaphosphorin, 6-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035948255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Dibenz[c,e][1,2]oxaphosphorin, 6-oxide
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6H-Dibenzo[c,e][1,2]oxaphosphinine 6-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6H-dibenz[c,e][1,2]oxaphosphorin 6-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.998
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6H-DIBENZ(C,E)(1,2)OXAPHOSPHORIN, 6-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63LTW1C2TR
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide
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6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide
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6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide
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6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide
Reactant of Route 5
6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide
Reactant of Route 6
6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide

Citations

For This Compound
82
Citations
S Wagner, M Rakotomalala, F Chesneau… - … , Sulfur, and Silicon …, 2012 - Taylor & Francis
Organophosphorus compounds such as 6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide (DOPO, 1) and its derivatives are important and versatile compounds for a broad field of …
Number of citations: 12 www.tandfonline.com
IP Beletskaya, EG Neganova, YA Veits - Russian journal of organic …, 2004 - Springer
Arylation and alkylation of 6H-dibenzo[c,e][1,2λ 5 ]oxaphosphinine 6-oxide at the phosphorus atom was accomplished. Tetrafluoro-4-pyridyl fragment was introduced via reaction of 6-…
Number of citations: 28 link.springer.com
XZ Wang - Zeitschrift für Kristallographie-New Crystal Structures, 2014 - degruyter.com
Crystal structure of 6-(hydroxy(phenyl)methyl)-6H-dibenzo[c,e][1,2]- oxaphosphinine 6-oxide, C19H15O3P Page 1 Crystal structure of 6-(hydroxy(phenyl)methyl)-6H-dibenzo[c,e][1,2]oxaphosphinine …
Number of citations: 3 www.degruyter.com
M Rakotomalala, M Ciesielski, O Walter, M Doering - ARKIVOC, 2012 - arkat-usa.org
The synthesis route of the novel 6-mercapto-6H-dibenzo [c, e][1, 2] oxaphosphinine 6-sulfide 4 from 6-chloro-6H-dibenzo [c, e][1, 2] oxaphosphinine 1 and its spectroscopic investigation …
Number of citations: 6 www.arkat-usa.org
JG Ávila-Zárraga, I Pérez, E Beristain… - Synthetic …, 2017 - Taylor & Francis
Several new 6-(alkylamine)-6H-dibenz[c,e][1,2]oxaphosphinine-6-oxides were prepared through a one-pot reaction, starting with 2-phenylphenol, phosphorus trichloride, and a Zn …
Number of citations: 6 www.tandfonline.com
C Hirsch, B Striegl, S Mathes, C Adlhart… - Archives of …, 2017 - Springer
Halogen-free organophosphorus flame retardants are considered as replacements for the phased-out class of polybrominated diphenyl ethers (PBDEs). However, toxicological …
Number of citations: 78 link.springer.com
CH Lin, YC Chou, WF Shiao, MW Wang - Polymer, 2016 - Elsevier
A phosphinated biphenol, 6-(1-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)ethyl)-6H-dibenzo[c,e] [1,2]oxaphosphinine 6-oxide (1), was synthesized from a sustainable phenol, …
Number of citations: 43 www.sciencedirect.com
L Ai, L Yang, J Hu, S Chen, J Zeng… - Polymer Engineering & …, 2020 - Wiley Online Library
In this study, to develop an organic/inorganic synergistic flame retardant, organic phosphorus–nitrogen flame retardant 6,6‐(((sulfonylbis(4,1‐phenylene)) bis(azanediyl))bis(thiophen‐2‐…
Number of citations: 27 onlinelibrary.wiley.com
CSR Gangireddy, X Wang, Y Kan, L Song… - Polymer …, 2019 - Wiley Online Library
A novel and highly effective flame retardant (FR), DOPO‐TPMP oligomer, was synthesized by a simple condensation of 4‐(hydroxymethyl)‐2,6,7‐trioxa‐1‐phosphabicyclo[2.2.2]octane‐…
Number of citations: 20 onlinelibrary.wiley.com
KA Salmeia, G Baumgartner, M Jovic… - … Process Research & …, 2018 - ACS Publications
Herein, we report the industrial synthesis procedure of phosphonamidate and phosphonate derivatives via an efficient and simple chlorination of 9,10-dihydro-9-oxa-10-…
Number of citations: 12 pubs.acs.org

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